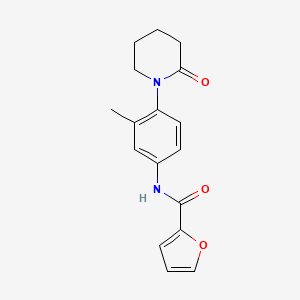
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroinflammation Imaging
PET Imaging of Microglia
One significant application of this compound, specifically its related derivative [11C]CPPC, is in PET imaging for studying microglia, which are pivotal in neuroinflammation. This application allows for non-invasive visualization of reactive microglia and disease-associated microglia, contributing to our understanding of their roles in neuropsychiatric disorders such as traumatic brain injury, demyelinating diseases, Alzheimer's disease, and Parkinson's disease. The specificity of [11C]CPPC for the macrophage colony-stimulating factor 1 receptor (CSF1R), primarily expressed in microglia, makes it a valuable tool for developing new therapeutics targeting neuroinflammation and for assessing the neuroinflammatory impacts of various treatments (Horti et al., 2019).
Antiallergic Compounds
Antiallergic Activity
A related compound demonstrated potent antiallergic activity, inhibiting actions of serotonin, histamine, and bradykinin when administered to rats. This novel class of antiallergic agents suggests potential applications in treating allergic responses (Georgiev et al., 1987).
Antimicrobial and Antiprotozoal Agents
Antimicrobial and QSAR Studies
Furan-3-carboxamides, through synthesis and characterization, have shown significant in vitro antimicrobial activity against various microorganisms, including yeast, filamentous fungi, bacteria, and algae. QSAR analysis provides insights into the relationship between the compounds' physicochemical properties and their biological activities, paving the way for the design of more effective antimicrobial agents (Zanatta et al., 2007).
Antiprotozoal Properties
A specific synthesis process led to the development of compounds with potent antiprotozoal activity, showcasing effectiveness against T. b. rhodesiense and P. falciparum. These findings highlight the potential for treating protozoal infections, including malaria, demonstrating the versatility of furan-2-carboxamide derivatives in drug development (Ismail et al., 2004).
Antifungal and Antibacterial Agents
Anti-Bacterial Activities
Research on N-(4-bromophenyl)furan-2-carboxamide derivatives has identified potent in vitro anti-bacterial activities against clinically isolated drug-resistant strains, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This application indicates the promise of these compounds in combating antibiotic-resistant infections, highlighting their potential in developing new antibacterial therapies (Siddiqa et al., 2022).
Wirkmechanismus
Target of Action
The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is activated factor X (FXa), a crucial enzyme in the coagulation cascade . FXa plays a pivotal role in the conversion of prothrombin to thrombin, which is a key step in blood clot formation .
Mode of Action
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide acts as a direct inhibitor of FXa . It binds to FXa with high affinity, resulting in a rapid onset of inhibition .
Biochemical Pathways
By inhibiting FXa, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide disrupts the coagulation cascade, reducing thrombin generation .
Pharmacokinetics
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of O-demethyl apixaban, which is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide’s action include a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .
Zukünftige Richtungen
The unique structure of “N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide” allows for potential breakthroughs in drug development, material science, and catalysis. Its development as a direct inhibitor of activated factor X (FXa) supports its potential use in the clinic for the prevention and treatment of various thromboembolic diseases .
Eigenschaften
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-11-13(18-17(21)15-5-4-10-22-15)7-8-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVDICGIRDLRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2511250.png)
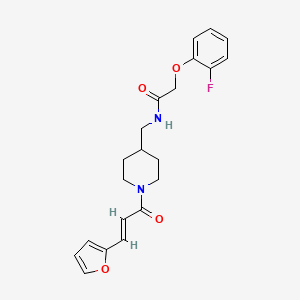
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2511253.png)
![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2511254.png)
![2-[(3-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
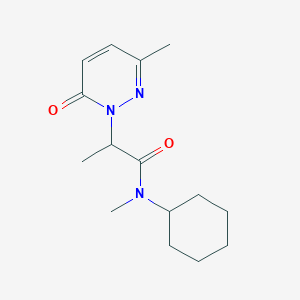
![6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2511258.png)
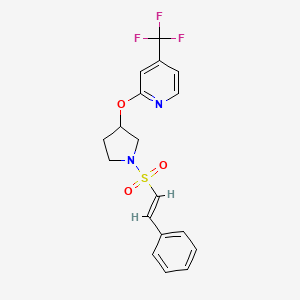
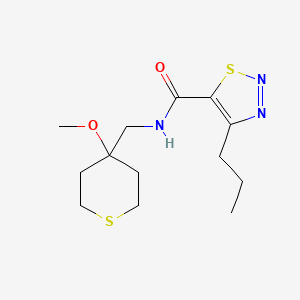
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)
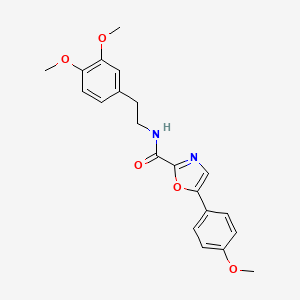
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2511266.png)
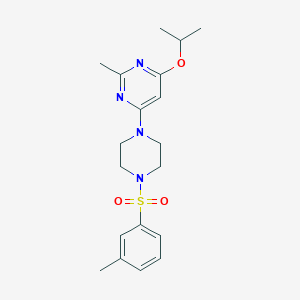
![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)
